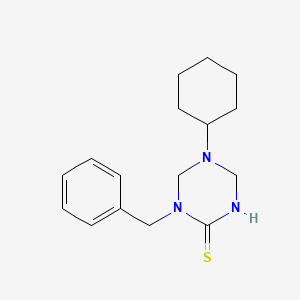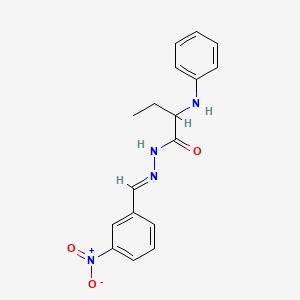
N-(1,1-diethyl-2-propyn-1-yl)-N'-(2-ethoxyphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,1-diethyl-2-propyn-1-yl)-N'-(2-ethoxyphenyl)urea, commonly known as DEPPU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DEPPU is a urea derivative that has been synthesized through a multi-step process, and its unique chemical structure has led to its use in various biological studies. In
作用机制
The mechanism of action of DEPPU is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cancer cell growth and proliferation. DEPPU has been shown to inhibit the activity of the enzyme glycogen synthase kinase-3 beta (GSK-3β), which is involved in the regulation of various cellular processes, including cell growth and differentiation. Additionally, DEPPU has been shown to inhibit the activity of the protein kinase AKT, which is involved in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects:
DEPPU has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that DEPPU inhibits the growth of various cancer cell lines and induces apoptosis in these cells. Additionally, DEPPU has been shown to inhibit the activity of various enzymes and signaling pathways involved in cancer cell growth and proliferation. In vivo studies have shown that DEPPU inhibits tumor growth in mouse models of breast cancer and colon cancer.
实验室实验的优点和局限性
DEPPU has several advantages for use in lab experiments. It is a potent inhibitor of cancer cell growth and proliferation, making it a useful tool for studying the mechanisms involved in these processes. Additionally, DEPPU has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for cancer treatment. However, there are also limitations to the use of DEPPU in lab experiments. Its complex synthesis method and high cost make it difficult to obtain in large quantities, and its mechanism of action is not fully understood, making it challenging to interpret experimental results.
未来方向
There are several future directions for research on DEPPU. One area of interest is the development of more efficient and cost-effective synthesis methods for DEPPU. Additionally, further research is needed to fully understand the mechanism of action of DEPPU and its potential applications in cancer treatment. Finally, research is needed to explore the potential of DEPPU in other fields, such as neurodegenerative diseases and inflammation.
合成方法
The synthesis of DEPPU involves a multi-step process that starts with the reaction of 2-ethoxyaniline with ethyl chloroformate to produce 2-ethoxyphenyl carbamate. This intermediate is then reacted with diethyl acetylenedicarboxylate to form 2-ethoxyphenyl-N-(1,1-diethyl-2-propyn-1-yl)carbamate. Finally, this intermediate is treated with hydroxylamine hydrochloride to produce DEPPU. The synthesis of DEPPU is a complex process that requires careful attention to detail and precise control over reaction conditions.
科学研究应用
DEPPU has been used in various scientific research applications due to its unique chemical structure. One of the most significant applications of DEPPU is in the field of cancer research. DEPPU has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, DEPPU has been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer treatment.
属性
IUPAC Name |
1-(2-ethoxyphenyl)-3-(3-ethylpent-1-yn-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-5-16(6-2,7-3)18-15(19)17-13-11-9-10-12-14(13)20-8-4/h1,9-12H,6-8H2,2-4H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGJKGXJSKVFPQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C#C)NC(=O)NC1=CC=CC=C1OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N'-[(cyclohexylcarbonyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5857910.png)
![5-(4-chlorophenyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5857916.png)
![(4-tert-butylphenyl)[3-(2-hydroxy-4-methylphenyl)-1H-pyrazol-4-yl]methanone](/img/structure/B5857934.png)

![N-[2-(dimethylamino)ethyl]-3,4-dimethoxybenzamide](/img/structure/B5857940.png)
![N-(2,5-dimethoxyphenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5857948.png)
![5-({2-[4-(diphenylmethyl)-1-piperazinyl]-2-oxoethyl}thio)-4-phenyl-4H-1,2,4-triazol-3-amine](/img/structure/B5857956.png)

![N-(4-bromophenyl)-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5857965.png)